molecular formula C10H10O2 B6612959 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid CAS No. 33223-77-7

7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Cat. No.: B6612959
CAS No.: 33223-77-7
M. Wt: 162.18 g/mol
InChI Key: YRMCZQZXEMONAT-UHFFFAOYSA-N
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Description

7-methylbicyclo[420]octa-1,3,5-triene-7-carboxylic acid is a unique organic compound with a bicyclic structure It is characterized by its fused ring system, which includes a cyclobutene ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can be achieved through several methods. One common approach involves the enzymatic esterification of racemic acid to obtain optically pure acid . The acid can then be converted into the optically pure amide, which is subsequently reduced to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis method mentioned above could potentially be scaled up for industrial applications, given the appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and carboxylic acid groups influences its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-10(9(11)12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMCZQZXEMONAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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